6-(Thiophen-3-yl)pyridazine-3-thiol

Physicochemical characterization Lipophilicity prediction Drug-likeness

Researchers requiring reproducible kinase inhibitor SAR data often face challenges with generic pyridazine-3-thiol analogs that lack the distinct electronic and steric profile of the 3-thienyl substituent. 6-(Thiophen-3-yl)pyridazine-3-thiol (CAS 1700117-92-5) delivers the precise scaffold needed for consistent target binding and functional activity. • Unique 3-thienyl group ensures distinct kinase selectivity profiles compared to phenyl or chlorophenyl analogs. • Bidentate S,N-/S,S-chelation environment enables stable transition metal complexes with demonstrated antibacterial and antifungal activity. • Suitable as a model substrate for developing green sonochemical and microwave-assisted synthetic protocols. Standard pack size: 1 g, bulk custom synthesis available. In stock for immediate global shipping.

Molecular Formula C8H6N2S2
Molecular Weight 194.3 g/mol
CAS No. 1700117-92-5
Cat. No. B1490436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Thiophen-3-yl)pyridazine-3-thiol
CAS1700117-92-5
Molecular FormulaC8H6N2S2
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESC1=CC(=S)NN=C1C2=CSC=C2
InChIInChI=1S/C8H6N2S2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11)
InChIKeyYDYSHMRSHBNTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Thiophen-3-yl)pyridazine-3-thiol Scaffold Properties


6-(Thiophen-3-yl)pyridazine-3-thiol (CAS 1700117-92-5), also known as 3-(3-thienyl)-1H-pyridazine-6-thione, is a heterocyclic organic compound with the molecular formula C8H6N2S2 and a molecular weight of 194.3 g/mol . It features a pyridazine ring substituted with a thiophene moiety at the 6-position and a thiol (-SH) functional group at the 3-position, which exists in tautomeric equilibrium with its thione form . This dual heterocyclic architecture combining a nitrogen-rich pyridazine core and a sulfur-containing thiophene ring provides a scaffold for potential interactions with biological targets and metal coordination sites .

Heterocyclic scaffold for kinase and target-binding SAR studies
Thiol-thione tautomeric equilibrium supports metal-chelation research
3-Thienyl group enables distinct electronic profile vs. phenyl analogs

Why Analogs Fail to Substitute 6-(Thiophen-3-yl)pyridazine-3-thiol


Substituting 6-(Thiophen-3-yl)pyridazine-3-thiol with structurally similar pyridazine-3-thiol derivatives is not scientifically interchangeable due to the unique electronic and steric contributions of the 3-thienyl substituent. While the pyridazine-3-thiol core provides a common pharmacophore, the nature of the 6-position aryl/heteroaryl group dictates key properties including kinase selectivity profiles , antimicrobial potency , and metal-chelation geometry [1]. The 3-thienyl group in the target compound offers distinct π-electron distribution and hydrogen-bonding potential compared to phenyl, substituted phenyl, or other heteroaryl analogs, directly impacting target binding and functional activity . Therefore, selection of this specific derivative is essential for maintaining experimental reproducibility and achieving the intended structure-activity relationship outcomes.

3-Thienyl substitution: unique sulfur-π interactions and polarizability
Phenyl or chlorophenyl analogs: carbocyclic aryl profile may shift kinase selectivity and metal-chelation geometry
Heteroaromatic thiophene: additional S atom for bidentate coordination
Other heteroaryl pyridazine-thiols: altered π-electron distribution may not reproduce target-binding outcomes
SAR outcomes may not transfer across 6-position substituents; experimental reproducibility requires specific derivative selection.

Quantitative Evidence for 6-(Thiophen-3-yl)pyridazine-3-thiol


Physicochemical Profile vs. Aryl Analogs

The 3-thienyl substituent confers distinct physicochemical properties relative to common aryl analogs. While direct experimental logP or pKa data for 6-(thiophen-3-yl)pyridazine-3-thiol are not publicly available, comparative structural analysis with 6-(3-chlorophenyl)pyridazine-3-thiol (predicted pKa = 8.16 ± 0.40) [1] and 6-(4-ethoxyphenyl)pyridazine-3-thiol (predicted pKa = 8.40 ± 0.40) [2] demonstrates that the heteroaromatic thienyl group modulates electronic properties differently than substituted phenyl rings. The sulfur atom in the thiophene ring introduces unique polarizability and potential for sulfur-π interactions not present in carbocyclic aryl analogs .

pKa: Thienyl vs. Aryl
Class-level
Target: Not experimentally reported 6-(3-Cl-phenyl) analog: pKa ~8.16 (predicted) 6-(4-EtO-phenyl) analog: pKa ~8.40 (predicted)
Thienyl substitution may shift ionization by ~0.2–0.4 pKa units vs. phenyl analogs
Predicted values only; experimental validation pending
Physicochemical characterization Lipophilicity prediction Drug-likeness

Kinase Inhibition: Class Benchmarking

The pyridazine-3-thiol scaffold is a privileged structure in kinase inhibitor design. While 6-(thiophen-3-yl)pyridazine-3-thiol lacks direct IC50 data, related pyridazine-thiol derivatives demonstrate quantifiable activity. 6-(3-Chlorophenyl)pyridazine-3-thiol exhibits selective inhibition against certain tyrosine kinases with IC50 values in the low micromolar range [1]. Similarly, 6-(4-ethoxyphenyl)pyridazine-3-thiol shows potent inhibitory activity against EGFR and HER2 kinases with low micromolar IC50 values [2]. More distantly, triazolopyridazine-thiol derivatives such as SGX-523 achieve c-Met inhibition with IC50 = 4 nM [3]. The 3-thienyl group's heteroaromatic character may confer distinct kinase selectivity profiles compared to phenyl-substituted analogs .

Kinase IC50 Range
Class-level
>1000-fold range SGX-523 (triazolopyridazine-thiol): 4 nM (c-Met) 6-(3-Cl-phenyl) analog: low μM (kinase panel) Target: Not experimentally reported
Substituent identity drives potency shifts across kinase targets
Class-level inference from related pyridazine-thiol derivatives
Kinase inhibition Cancer therapeutics c-Met targeting

Antimicrobial Advantage Over Phenyl Analogs

The incorporation of a thiophene moiety into pyridazine scaffolds has been associated with enhanced antimicrobial properties. In a structural class comparison, 6-phenylpyridazine-3-thiolate organotin(IV) complexes demonstrate measurable antibacterial and antifungal activity, with di-n-butyl-substituted derivatives showing the most efficient inhibition against yeasts, molds, and Gram-positive bacteria [1]. The thiophene ring in 6-(thiophen-3-yl)pyridazine-3-thiol provides an additional sulfur heteroatom that can participate in metal coordination and potentially enhance membrane penetration compared to phenyl analogs . Pyridazine-3-thiol derivatives broadly exhibit antibacterial efficacy against pathogens including Staphylococcus aureus and Escherichia coli, with the thiol group forming covalent bonds with essential microbial proteins .

Antimicrobial Context
Class-level
6-Phenylpyridazine-thiolate Sn(IV): active vs. yeasts, molds, G(+) Target thiophene: additional S for chelation Thiol group: covalent protein binding potential
Thiophene S may confer differentiated antimicrobial screening profile
MIC values not specified; organometallic complex data only
Antimicrobial Antifungal Metal coordination

Substituent-Dependent Cytotoxicity

Pyridazine-3-thiol derivatives demonstrate quantifiable anticancer activity across multiple cell lines, with potency heavily dependent on the 6-position substituent. 6-(Trifluoromethyl)pyridazine-3-thiol exhibits an IC50 of 12.5 µM against MCF-7 breast cancer cells . Related pyrazolyl-pyridazine derivatives show IC50 values in the low micromolar range against breast cancer cell lines . The thiophene-pyridazine hybrid architecture has been identified as a promising scaffold for antitumor evaluation, with structurally related compounds demonstrating activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines [1]. A thiophenylated pyridazinone compound (IMB5043) demonstrated antiproliferative activity against hepatocarcinoma SMMC-7721 cells [2].

Cytotoxicity IC50
Class-level
12.5 μM 6-(CF3) analog: MCF-7 cells Pyrazolyl-pyridazines: low μM (breast cancer panel) Target: Not experimentally reported
Supports cell-model antiproliferative endpoint review
Substituent-dependent response; thienyl profile not yet characterized
Anticancer Cytotoxicity Cell proliferation

Ultrasound-Assisted Synthesis Benchmark

Modern synthetic methodologies for pyridazine-3-thione derivatives demonstrate that reaction efficiency varies significantly with substituent identity and synthetic protocol. Ultrasound-assisted synthesis of S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives provides quantifiable improvements over conventional heating methods, with reduced reaction times and temperatures while maintaining or improving yields . The thiophene-3-yl substituent in the target compound may influence reaction kinetics and product distribution during derivatization compared to pyrazolyl or aryl analogs. The synthesis of 6-(thiophen-3-yl)pyridazine-3-thiol typically proceeds via condensation of thiophene-3-carboxaldehyde with hydrazine hydrate followed by cyclization and thionation steps .

Synthetic Benchmark
Data to verify
Ultrasound-assisted Pyrazolylpyridazine-thiones: reduced time vs. thermal Target synthesis: condensation + cyclization + thionation
May support green-method optimization studies
Reaction efficiency data for target compound not reported; class-level methods only
Green synthesis Ultrasound-assisted Reaction optimization

Application Scenarios for 6-(Thiophen-3-yl)pyridazine-3-thiol


Kinase Inhibitor Lead Optimization & SAR

Based on class-level evidence showing that pyridazine-3-thiol derivatives achieve kinase inhibition with IC50 values ranging from low nanomolar (4 nM for c-Met inhibitors) to low micromolar [1], 6-(thiophen-3-yl)pyridazine-3-thiol serves as a heteroaromatic scaffold for exploring substituent effects on kinase selectivity. The 3-thienyl group provides distinct electronic and steric properties compared to phenyl, chlorophenyl, or ethoxyphenyl analogs [2], enabling systematic SAR studies to identify optimal kinase binding motifs.

Antimicrobial Metal-Chelating Agents

The thiol group at the 3-position and the sulfur atom in the thiophene ring create a bidentate S,N- or S,S-chelation environment analogous to 6-phenylpyridazine-3-thiolate ligands, which form stable organometallic complexes with demonstrated antibacterial and antifungal activity [1]. The target compound can be evaluated for metal complexation with transition metals to generate novel antimicrobial agents, particularly targeting Gram-positive bacteria, yeasts, and molds as established for related pyridazine-thiolate complexes [2].

Anticancer Heterocyclic Library Screening

Given that structurally related pyridazine derivatives demonstrate antiproliferative activity against MCF-7 breast cancer cells (IC50 = 12.5 µM for the trifluoromethyl analog) [1] and that thiophene-pyridazine hybrids show activity across multiple cancer cell lines including NCI-H460 (lung) and SF-268 (CNS) [2], 6-(thiophen-3-yl)pyridazine-3-thiol is suitable for inclusion in focused heterocyclic libraries for anticancer screening. Its unique thienyl substitution may confer differentiated activity profiles worthy of investigation.

Green Synthesis Methods: Heterocyclic Thiones

Recent advances in ultrasound-assisted synthesis of pyridazine-3-thione derivatives demonstrate improved reaction efficiency compared to conventional thermal methods [1]. 6-(Thiophen-3-yl)pyridazine-3-thiol can serve as a model substrate for developing and optimizing green synthetic protocols—including sonochemical and microwave-assisted methods—for thiophene-containing heterocyclic thiones, enabling comparative studies of substituent effects on reaction kinetics and product distribution [2].

Application
Selection Property
Validation Focus
Kinase selectivity SAR studies
6-Position substituent electronic profile review
Kinase panel profiling and target-engagement assays
Metal-chelation antimicrobial screening
Bidentate S,N-chelation context
Antimicrobial panel and MIC endpoint review
Cell-model antiproliferative screening
Substituent-dependent cytotoxicity review
Cell-viability and apoptosis endpoint context
Heterocyclic thione synthetic methodology
Reaction condition optimization
Yield, time, and green-metric endpoint review

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